molecular formula C19H18BrN3O3 B11545893 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B11545893
M. Wt: 416.3 g/mol
InChI Key: GADSAPUEXIXBDW-UFFVCSGVSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromine, methoxy, phenoxy, indole, and hydrazide functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 2-methyl-1H-indole-3-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-(4-formyl-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide.

    Reduction: Formation of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazine.

    Substitution: Formation of 2-(4-amino-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the indole moiety can interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methoxyphenoxy)acetic acid
  • 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
  • 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazine

Uniqueness

Compared to similar compounds, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and hydrazide moieties allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-12-15(14-5-3-4-6-16(14)22-12)10-21-23-19(24)11-26-17-8-7-13(20)9-18(17)25-2/h3-10,22H,11H2,1-2H3,(H,23,24)/b21-10+

InChI Key

GADSAPUEXIXBDW-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)COC3=C(C=C(C=C3)Br)OC

Origin of Product

United States

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